![molecular formula C16H14N4O3S B607643 GJ-103 free acid CAS No. 1459687-89-8](/img/structure/B607643.png)
GJ-103 free acid
Übersicht
Beschreibung
GJ-103 free acid is an active analog of the read-through compound GJ072 . It is a chemical-induced read-through of premature stop codons that might be exploited as a potential treatment strategy for genetic disorders caused by nonsense mutations .
Molecular Structure Analysis
The molecular weight of GJ-103 free acid is 342.37 . Its molecular formula is C16H14N4O3S . The exact mass is 342.08 . The elemental analysis shows that it contains C, 56.13; H, 4.12; N, 16.36; O, 14.02; S, 9.36 .Physical And Chemical Properties Analysis
GJ-103 free acid has a molecular weight of 342.37 and a molecular formula of C16H14N4O3S . It is soluble in DMSO . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Pulmonary Arterial Hypertension (PAH) Treatment
GJ103 has been shown to be effective in preventing the development of heritable Pulmonary Arterial Hypertension (hPAH) in a mouse model . This disease is often fatal and is caused by mutations in the Bmpr2 gene. GJ103, as a Small Molecule Read Through (SMRT) compound, can produce full-length and functional proteins, offering a potential therapeutic strategy for hPAH.
Genetic Disorder Research
The compound’s ability to induce read-through of premature stop codons makes it a valuable tool for researching genetic disorders . It can help in understanding the pathophysiology of diseases caused by nonsense mutations and potentially lead to the development of new treatments.
Neurodegenerative Disease Study
GJ103 has potential applications in the study of neurodegenerative diseases. It can restore the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived cell lines with nonsense mutations . This could be instrumental in researching conditions like ataxia-telangiectasia.
Drug Development and Screening
As a read-through compound, GJ103 can be used in drug development and screening processes to identify other compounds that can induce read-through of stop codons . This could expand the range of potential therapeutic agents for various genetic conditions.
Molecular Biology Research
In molecular biology, GJ103 can be used to study the effects of restoring protein synthesis in cells with premature stop codons . This can provide insights into protein function and gene expression regulation.
Wirkmechanismus
GJ-103 free acid is an active analog of the read-through compound GJ072 . It showed activity comparable to stop codons (TGA, TAG, and TAA) PTC124 and RTC13 . This suggests that it may have a role in the read-through of premature stop codons, which could be a potential treatment strategy for genetic disorders caused by nonsense mutations .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GJ-103 free acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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